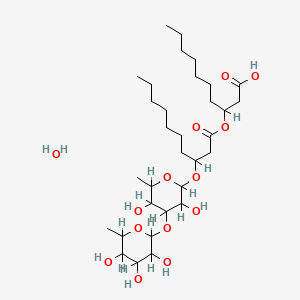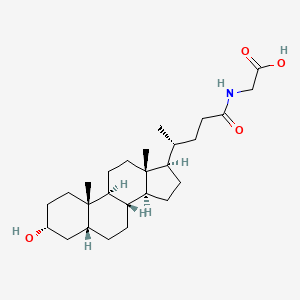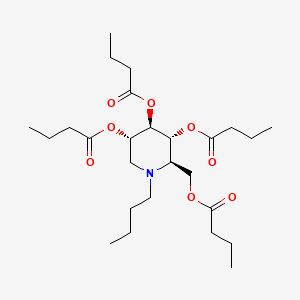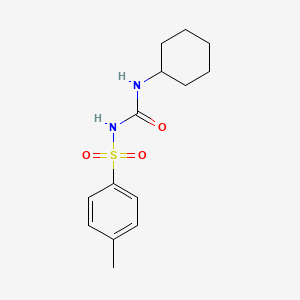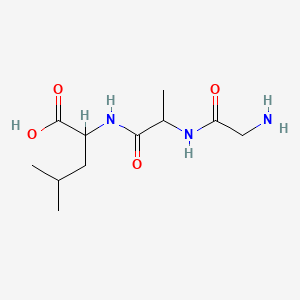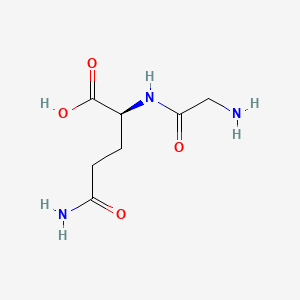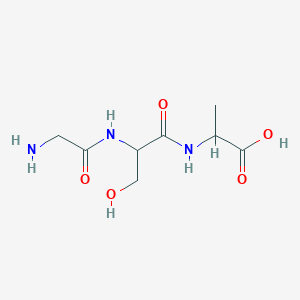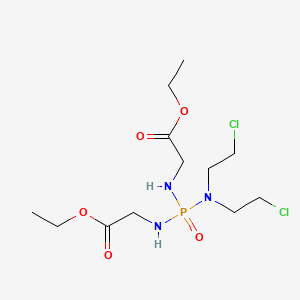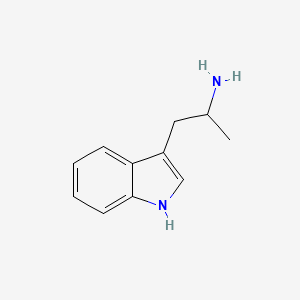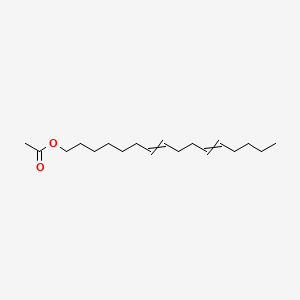
CIS-7, CIS-11-HEXADECADIENYL ACETATE
Vue d'ensemble
Description
CIS-7, CIS-11-HEXADECADIENYL ACETATE is a volatile organic compound primarily known for its role as a pheromone. It is used as an attractant for the Pink Bollworm (Pectinophora gossypiella), a pest that affects cotton crops . The compound has the molecular formula C₁₈H₃₂O₂ and is characterized by its two double bonds at the 7th and 11th positions of the hexadecane chain .
Méthodes De Préparation
CIS-7, CIS-11-HEXADECADIENYL ACETATE can be synthesized through various methods. One common synthetic route involves the Wittig reaction, which couples an aldehyde with a phosphonium ylide to form the desired alkene . The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide. Industrial production methods often involve the thermal Claisen rearrangement, which provides a more efficient pathway for large-scale synthesis .
Analyse Des Réactions Chimiques
CIS-7, CIS-11-HEXADECADIENYL ACETATE undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the acetate group to an alcohol. Lithium aluminum hydride is a typical reducing agent used in these reactions.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide and ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate typically yields a carboxylic acid .
Applications De Recherche Scientifique
CIS-7, CIS-11-HEXADECADIENYL ACETATE has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of pheromone synthesis and chemical communication.
Mécanisme D'action
CIS-7, CIS-11-HEXADECADIENYL ACETATE functions primarily as an insect attractant. It mimics the natural pheromones of the Pink Bollworm, disrupting their mating behavior and reducing their population . The molecular targets include olfactory receptors in the insects, which are activated upon detection of the compound. This activation triggers a series of neural pathways that lead to the attraction behavior .
Comparaison Avec Des Composés Similaires
CIS-7, CIS-11-HEXADECADIENYL ACETATE is unique in its specific double-bond configuration and its role as a pheromone. Similar compounds include:
7Z,11Z-Hexadecadienyl acetate: Another pheromone with a similar structure but different double-bond configuration.
7,11-Hexadecadien-1-ol acetate: A related compound with an alcohol group instead of an acetate group.
These compounds share similar uses in pest control but differ in their chemical properties and efficacy .
Propriétés
Numéro CAS |
50933-33-0 |
|---|---|
Formule moléculaire |
C18H32O2 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
[(7E,11E)-hexadeca-7,11-dienyl] acetate |
InChI |
InChI=1S/C18H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h6-7,10-11H,3-5,8-9,12-17H2,1-2H3/b7-6+,11-10+ |
Clé InChI |
BXJHOKLLMOYSRQ-MVQNEBOGSA-N |
SMILES |
CCCCC=CCCC=CCCCCCCOC(=O)C |
SMILES isomérique |
CCCC/C=C/CC/C=C/CCCCCCOC(=O)C |
SMILES canonique |
CCCCC=CCCC=CCCCCCCOC(=O)C |
Apparence |
Solid powder |
Point d'ébullition |
130-132 °C BP: 170-175 °C at 3 mm Hg; 191-195 °C at 4.5 mm Hg; 146 °C at 1 mm Hg |
Color/Form |
Colorless or light yellow liquid Yellow liquid |
Densité |
0.885 at 20 °C |
Key on ui other cas no. |
50933-33-0 |
Pictogrammes |
Irritant |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
In water, 0.2 mg/L at 25 °C Soluble in most organic solvents. |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Gossyplure |
Pression de vapeur |
8.251X10-5 mm Hg at 25 °C (11 mPa) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



